2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride
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Overview
Description
2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl and a molecular weight of 230.69 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group attached to a pyrazole ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride typically involves the condensation of 1,3-diketones with hydrazine, followed by further reactions to introduce the cyclopentyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group and pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in various effects, such as anti-inflammatory or analgesic actions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
Molecular Formula |
C10H15ClN2O2 |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(1-cyclopentylpyrazol-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(14)7-8-5-6-12(11-8)9-3-1-2-4-9;/h5-6,9H,1-4,7H2,(H,13,14);1H |
InChI Key |
SSZZJGXFRNVHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CC(=O)O.Cl |
Origin of Product |
United States |
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